1-methyl-3-prop-2-enylpyrrolidin-2-one
Overview
Description
1-methyl-3-prop-2-enylpyrrolidin-2-one is a heterocyclic organic compound that belongs to the pyrrolidinone family. This compound is characterized by a five-membered lactam ring with a methyl group at the nitrogen atom and a prop-2-en-1-yl group at the third carbon atom. Pyrrolidinones are known for their diverse biological activities and are commonly used as building blocks in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-methyl-3-prop-2-enylpyrrolidin-2-one can be synthesized through various methods. One common approach involves the reaction of γ-butyrolactone with methylamine, followed by the addition of prop-2-en-1-yl bromide. The reaction typically occurs under reflux conditions with a suitable solvent such as ethanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-methyl-3-prop-2-enylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and thiols.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted pyrrolidinones.
Scientific Research Applications
1-methyl-3-prop-2-enylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a versatile building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 1-methyl-3-prop-2-enylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-2-pyrrolidinone: A closely related compound with a similar structure but lacking the prop-2-en-1-yl group.
Pyrrolidine: A simpler compound with a five-membered ring and no substituents.
Pyrrolidin-2-one: The parent compound of the pyrrolidinone family, without any substituents.
Uniqueness: 1-methyl-3-prop-2-enylpyrrolidin-2-one is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. These substituents enhance the compound’s reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1-methyl-3-prop-2-enylpyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-3-4-7-5-6-9(2)8(7)10/h3,7H,1,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVQODKONTZGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60517785 | |
Record name | 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40296-20-6 | |
Record name | 1-Methyl-3-(prop-2-en-1-yl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60517785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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